4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
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Overview
Description
4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with a 3,4-dichlorobenzylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the 3,4-dichlorobenzylthio Group: The 3,4-dichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidinone core with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the pyrimidinone core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its structural similarity to other known bioactive molecules.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial or other bioactive effects. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one: shares structural similarities with other pyrimidinone derivatives and benzylthio compounds.
2-((1H-indol-3-yl)thio)-N-benzyl-acetamides: These compounds also feature a thioether linkage and are studied for their antiviral properties.
1,2,4-Triazole derivatives: These compounds are known for their antimicrobial activity and share a similar heterocyclic core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dichlorobenzylthio group with a methylated pyrimidinone core makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-4-11(16-12(17)15-7)18-6-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTSYEXFYBXWKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331998 |
Source
|
Record name | 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676551 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898421-58-4 |
Source
|
Record name | 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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